![molecular formula C6H3BrS2 B1281055 2-Bromothieno[3,2-b]thiophene CAS No. 25121-82-8](/img/structure/B1281055.png)
2-Bromothieno[3,2-b]thiophene
Overview
Description
2-Bromothieno[3,2-b]thiophene is an organic compound with the molecular formula C6H3BrS2. It is a derivative of thieno[3,2-b]thiophene, where a bromine atom is substituted at the second position of the thiophene ring. This compound is known for its unique electronic properties and is widely used in the synthesis of various organic materials, particularly in the field of organic electronics.
Mechanism of Action
Target of Action
2-Bromothieno[3,2-b]thiophene is primarily used as an organic synthesis intermediate . It is often utilized in the synthesis of organic optoelectronic materials and fluorescent dyes . The primary targets of this compound are therefore the molecules and structures within these materials and dyes that it helps to form.
Mode of Action
The exact mode of action of this compound depends on the specific synthesis process in which it is used. It generally acts as a building block, reacting with other compounds to form larger, more complex structures .
Biochemical Pathways
Instead, it is involved in chemical reactions that lead to the formation of optoelectronic materials and fluorescent dyes . These materials and dyes can then interact with light in specific ways, leading to their optoelectronic and fluorescent properties.
Result of Action
The primary result of the action of this compound is the formation of organic optoelectronic materials and fluorescent dyes . These materials and dyes have a wide range of applications, including in organic batteries, solar cells, and field-effect transistors .
Biochemical Analysis
Biochemical Properties
2-Bromothieno[3,2-b]thiophene plays a role in various biochemical reactions, particularly in the synthesis of conjugated polymers. These polymers are used in organic electronic devices due to their excellent charge transport properties . The compound interacts with enzymes and proteins involved in the synthesis and degradation of these polymers. For example, it can be used as a building block in the synthesis of diketopyrrolopyrrole-based conjugated polymers, which are known for their high performance in thin-film transistors . The interactions between this compound and these biomolecules are primarily based on its ability to form stable covalent bonds and participate in π-π stacking interactions .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in cells involved in organic electronic applications. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can enhance the charge transport properties of cells used in organic field-effect transistors, leading to improved device performance . Additionally, it may impact the expression of genes involved in the synthesis and degradation of conjugated polymers, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins involved in the synthesis of conjugated polymers, thereby modulating their activity . It can also inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism . The binding interactions are primarily based on the formation of stable covalent bonds and π-π stacking interactions, which enhance the stability and performance of the resulting polymers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in cells used in organic electronic applications . These effects include changes in gene expression, cellular metabolism, and overall cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance the performance of organic electronic devices without causing significant toxicity . At high doses, it can have toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of conjugated polymers . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, it can enhance the activity of enzymes involved in the synthesis of diketopyrrolopyrrole-based conjugated polymers, leading to increased production of these polymers .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enhancing its effectiveness in organic electronic applications . The compound’s transport and distribution are influenced by its chemical properties, such as its ability to form stable covalent bonds and participate in π-π stacking interactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications enhance the compound’s stability and effectiveness in organic electronic applications, such as organic field-effect transistors and organic photovoltaics . The localization of this compound within the cell is essential for its role in modulating cellular processes and enhancing device performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of Thieno[3,2-b]thiophene
Starting Material: Thieno[3,2-b]thiophene
Reagents: Bromine (Br2) or N-Bromosuccinimide (NBS)
Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The bromine source is added dropwise to the solution of thieno[3,2-b]thiophene, and the reaction mixture is stirred until the reaction is complete.
Product: 2-Bromothieno[3,2-b]thiophene
-
Lithiation and Bromination
Reagents: n-Butyllithium (n-BuLi), Bromine (Br2)
Conditions: The thieno[3,2-b]thiophene is first lithiated using n-butyllithium at low temperatures (typically -78°C) in an inert solvent such as tetrahydrofuran (THF). The lithiated intermediate is then treated with bromine to yield this compound.
Industrial Production Methods
The industrial production of this compound typically involves the bromination of thieno[3,2-b]thiophene using bromine or N-bromosuccinimide. The process is optimized for large-scale production by controlling the reaction conditions to ensure high yield and purity of the product. The reaction is carried out in large reactors with efficient stirring and temperature control to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Reagents: Organometallic reagents such as Grignard reagents or organolithium compounds
Conditions: The reaction is typically carried out in an inert solvent such as THF or diethyl ether at low temperatures.
Products: Substituted thieno[3,2-b]thiophenes
-
Coupling Reactions
Reagents: Palladium catalysts, organoboron compounds (Suzuki coupling), organostannanes (Stille coupling)
Conditions: The reaction is carried out in the presence of a palladium catalyst and a base in an inert solvent such as toluene or DMF.
Products: Coupled products with various functional groups
-
Oxidation Reactions
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at room temperature.
Products: Oxidized derivatives of thieno[3,2-b]thiophene
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions
N-Bromosuccinimide (NBS): An alternative brominating agent
n-Butyllithium (n-BuLi): Used for lithiation reactions
Palladium Catalysts: Used for coupling reactions
Oxidizing Agents: Used for oxidation reactions
Scientific Research Applications
2-Bromothieno[3,2-b]thiophene has a wide range of applications in scientific research, particularly in the fields of organic electronics and materials science. Some of its notable applications include:
-
Organic Light-Emitting Diodes (OLEDs)
- Used as a building block for the synthesis of conjugated polymers and small molecules with desirable electronic properties for OLED applications.
-
Organic Field-Effect Transistors (OFETs)
- Employed in the synthesis of organic semiconductors with high charge carrier mobility for OFET applications.
-
Solar Cells
- Utilized in the development of organic photovoltaic materials for solar cell applications.
-
Fluorescent Dyes
- Used in the synthesis of fluorescent dyes for biological imaging and diagnostic applications.
-
Medicinal Chemistry
- Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Comparison with Similar Compounds
2-Bromothieno[3,2-b]thiophene can be compared with other similar compounds such as:
-
Thieno[3,2-b]thiophene
- The parent compound without the bromine substitution. It has similar electronic properties but lacks the reactivity imparted by the bromine atom.
-
2-Chlorothieno[3,2-b]thiophene
- A similar compound with a chlorine atom instead of bromine. It has different reactivity and electronic properties due to the presence of chlorine.
-
2-Iodothieno[3,2-b]thiophene
- A similar compound with an iodine atom. It has different reactivity and is often used in coupling reactions due to the ease of forming carbon-iodine bonds.
-
Thieno[2,3-b]thiophene
- An isomer of thieno[3,2-b]thiophene with different electronic properties and reactivity.
The uniqueness of this compound lies in its specific electronic properties and reactivity due to the presence of the bromine atom, making it a valuable building block in the synthesis of various organic materials.
Properties
IUPAC Name |
5-bromothieno[3,2-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS2/c7-6-3-5-4(9-6)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVUUBXHHYHQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481978 | |
| Record name | 2-Bromothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25121-82-8 | |
| Record name | 2-Bromothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)
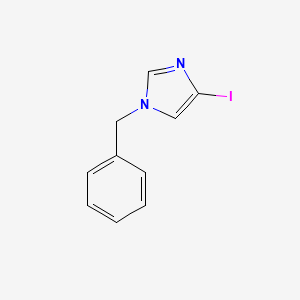
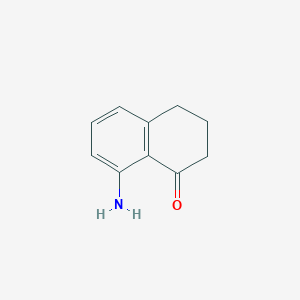
![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)
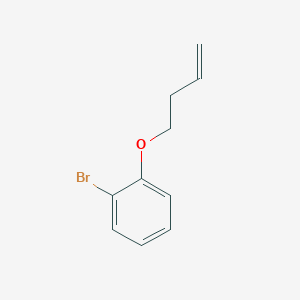
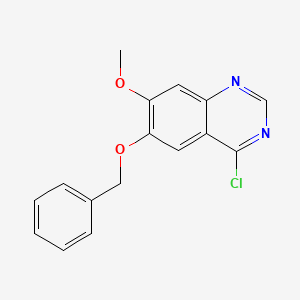
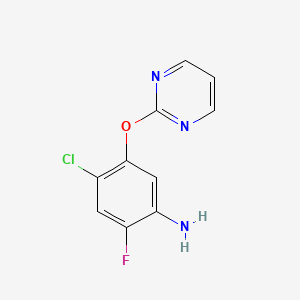
![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)

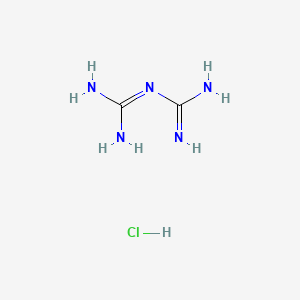
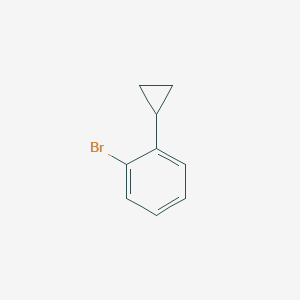

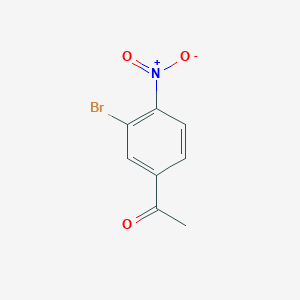
![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)
